molecular formula C15H20N2O3 B100711 m-Crotonamidophenyl tert-butylcarbamate CAS No. 17838-05-0

m-Crotonamidophenyl tert-butylcarbamate

Cat. No. B100711
CAS RN: 17838-05-0
M. Wt: 276.33 g/mol
InChI Key: PEEKCTXVTSQPFG-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-Crotonamidophenyl tert-butylcarbamate (m-CBPC) is a chemical compound that has gained significant attention in scientific research due to its potent biological activities. It is a carbamate derivative that has been synthesized through a series of chemical reactions. The compound has been extensively studied for its potential applications in various fields such as medicine, agriculture, and biotechnology.

Mechanism Of Action

The mechanism of action of m-Crotonamidophenyl tert-butylcarbamate is not fully understood. However, it is believed to exert its biological activities by inhibiting certain enzymes and signaling pathways in cells. For example, m-Crotonamidophenyl tert-butylcarbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cell growth and differentiation.

Biochemical And Physiological Effects

M-CBPC has been shown to exhibit a range of biochemical and physiological effects. In medicine, it has been shown to exhibit anti-inflammatory and anti-tumor activities. It has also been shown to exhibit neuroprotective effects in animal models of Parkinson's disease. In agriculture, m-Crotonamidophenyl tert-butylcarbamate has been shown to exhibit insecticidal and fungicidal activities. It has also been shown to exhibit plant growth regulatory effects. In biotechnology, m-Crotonamidophenyl tert-butylcarbamate has been studied for its potential use as a molecular probe for detecting and measuring reactive oxygen species.

Advantages And Limitations For Lab Experiments

One of the main advantages of m-Crotonamidophenyl tert-butylcarbamate for lab experiments is its potent biological activities. This makes it a useful tool for studying various biological processes. However, one of the main limitations of m-Crotonamidophenyl tert-butylcarbamate is its toxicity. It is important to handle the compound with care and to use appropriate safety measures when working with it.

Future Directions

There are several future directions for research on m-Crotonamidophenyl tert-butylcarbamate. One area of research is the development of m-Crotonamidophenyl tert-butylcarbamate-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the development of m-Crotonamidophenyl tert-butylcarbamate-based insecticides and fungicides for use in agriculture. Additionally, there is potential for the development of m-Crotonamidophenyl tert-butylcarbamate-based molecular probes for detecting and measuring reactive oxygen species in cells.

Synthesis Methods

The synthesis of m-Crotonamidophenyl tert-butylcarbamate involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 3-crotonamidophenol, which is reacted with tert-butyl chloroformate to form the tert-butyl carbamate derivative. The resulting product is then treated with sodium hydride to form the m-Crotonamidophenyl tert-butylcarbamate compound.

Scientific Research Applications

M-CBPC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and biotechnology. In medicine, m-Crotonamidophenyl tert-butylcarbamate has been shown to exhibit anti-inflammatory and anti-tumor activities. It has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. In agriculture, m-Crotonamidophenyl tert-butylcarbamate has been shown to exhibit insecticidal and fungicidal activities. It has also been studied for its potential use as a plant growth regulator. In biotechnology, m-Crotonamidophenyl tert-butylcarbamate has been studied for its potential use as a molecular probe for detecting and measuring reactive oxygen species.

properties

CAS RN

17838-05-0

Product Name

m-Crotonamidophenyl tert-butylcarbamate

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

[3-[[(E)-but-2-enoyl]amino]phenyl] N-tert-butylcarbamate

InChI

InChI=1S/C15H20N2O3/c1-5-7-13(18)16-11-8-6-9-12(10-11)20-14(19)17-15(2,3)4/h5-10H,1-4H3,(H,16,18)(H,17,19)/b7-5+

InChI Key

PEEKCTXVTSQPFG-FNORWQNLSA-N

Isomeric SMILES

C/C=C/C(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C

SMILES

CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C

Canonical SMILES

CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C

Other CAS RN

17838-05-0

synonyms

N-tert-Butylcarbamic acid 3-[(1-oxo-2-butenyl)amino]phenyl ester

Origin of Product

United States

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